molecular formula C21H19FN2O5S2 B2712807 methyl 3-[1-(4-fluorobenzenesulfonyl)pyrrolidine-2-amido]-1-benzothiophene-2-carboxylate CAS No. 1048642-14-3

methyl 3-[1-(4-fluorobenzenesulfonyl)pyrrolidine-2-amido]-1-benzothiophene-2-carboxylate

Cat. No.: B2712807
CAS No.: 1048642-14-3
M. Wt: 462.51
InChI Key: WRXBHENTXUURFN-UHFFFAOYSA-N
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Description

Methyl 3-[1-(4-fluorobenzenesulfonyl)pyrrolidine-2-amido]-1-benzothiophene-2-carboxylate is a synthetic organic compound featuring a benzothiophene core substituted with a pyrrolidine sulfonamide group and a methyl carboxylate ester. The 4-fluorobenzenesulfonyl moiety enhances its electronic and steric properties, making it a candidate for pharmacological studies, particularly in enzyme inhibition or receptor modulation. Its synthesis typically involves multi-step reactions, including sulfonylation of pyrrolidine derivatives, amide coupling, and esterification. Structural characterization relies on techniques such as X-ray crystallography (using programs like SHELX ) and spectroscopic methods (NMR, mass spectrometry).

Properties

IUPAC Name

methyl 3-[[1-(4-fluorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O5S2/c1-29-21(26)19-18(15-5-2-3-7-17(15)30-19)23-20(25)16-6-4-12-24(16)31(27,28)14-10-8-13(22)9-11-14/h2-3,5,7-11,16H,4,6,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRXBHENTXUURFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3CCCN3S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[1-(4-fluorobenzenesulfonyl)pyrrolidine-2-amido]-1-benzothiophene-2-carboxylate typically involves multiple steps, including the formation of the benzo[b]thiophene core, the introduction of the pyrrolidine ring, and the attachment of the fluorophenyl sulfonyl group. Common synthetic routes may involve:

    Formation of Benzo[b]thiophene Core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-mercaptobenzoic acid derivatives.

    Introduction of Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions using suitable amines.

    Attachment of Fluorophenyl Sulfonyl Group: This step often involves sulfonylation reactions using sulfonyl chlorides and appropriate bases.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

methyl 3-[1-(4-fluorobenzenesulfonyl)pyrrolidine-2-amido]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

methyl 3-[1-(4-fluorobenzenesulfonyl)pyrrolidine-2-amido]-1-benzothiophene-2-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-[1-(4-fluorobenzenesulfonyl)pyrrolidine-2-amido]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares the target compound with structurally analogous molecules, focusing on substituent effects, physicochemical properties, and biological activity.

Structural Analogues and Substituent Effects

Methyl 3-[1-(4-Chlorobenzenesulfonyl)pyrrolidine-2-amido]-1-benzothiophene-2-carboxylate

  • IUPAC Name : Methyl 3-[1-(4-chlorobenzenesulfonyl)pyrrolidine-2-amido]-1-benzothiophene-2-carboxylate
  • CAS : 1048646-38-3
  • Molecular Formula : C₂₁H₁₉ClN₂O₅S₂
  • Key Differences :

  • Substituent : Chlorine replaces fluorine at the para position of the benzenesulfonyl group.
  • Electrophilicity : The electron-withdrawing Cl atom increases sulfonamide stability but reduces solubility compared to the fluoro analogue.

Methyl 4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate Molecular Formula: C₂₈H₂₀F₂N₆O₃S Key Differences:

  • Core Structure : Replaces benzothiophene with a pyrazolo-pyrimidine-chromene hybrid system.
  • Functional Groups : Contains a chromen-4-one ring and additional fluorine substituents, enhancing π-π stacking interactions in biological targets .
  • Melting Point : Reported at 227–230°C, higher than typical benzothiophene derivatives due to increased rigidity .

Physicochemical Properties

Property Target Compound (Fluoro) Chloro Analogue Pyrazolo-Pyrimidine Derivative
Molecular Weight ~506.5 g/mol 523.0 g/mol 560.2 g/mol (M+1)
Melting Point Not reported Not reported 227–230°C
Solubility (Polarity) Moderate (fluorine) Low (chlorine) Low (aromatic chromene)
Key Functional Groups Fluorobenzenesulfonyl Chlorobenzenesulfonyl Chromen-4-one, pyrazolo-pyrimidine

Biological Activity

Methyl 3-[1-(4-fluorobenzenesulfonyl)pyrrolidine-2-amido]-1-benzothiophene-2-carboxylate is a complex organic compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of benzo[b]thiophene derivatives, characterized by a unique structure that includes:

  • Benzo[b]thiophene core : A bicyclic aromatic compound.
  • Pyrrolidine ring : Introduced via nucleophilic substitution.
  • Fluorophenyl sulfonyl group : Imparts specific chemical reactivity and potential biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme inhibition : The compound may inhibit specific enzymes involved in cellular pathways, potentially affecting cell proliferation and apoptosis.
  • Receptor modulation : It can bind to receptors, altering their activity and influencing downstream signaling pathways.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance, fluorinated benzothiazoles have shown potent antiproliferative effects against cancer cells, suggesting that this compound may also possess similar properties. The mechanism often involves:

  • Metabolic activation : Compounds are metabolized within sensitive cancer cells, leading to the formation of reactive species that bind to macromolecules, thereby inducing cell death .

Antimicrobial Activity

The compound is also being investigated for its potential antimicrobial properties. Similar derivatives have demonstrated effectiveness against various bacterial strains, indicating that this compound could be a candidate for further studies in antimicrobial applications.

In Vitro Studies

In vitro studies on related benzo[b]thiophene derivatives have demonstrated their ability to inhibit cancer cell growth. For example:

  • A study found that fluorinated benzothiazoles induced expression of cytochrome P450 enzymes in sensitive cancer cells, which is crucial for their antiproliferative activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:

CompoundActivityNotes
This compoundPotential anticancerRequires further investigation
Fluorinated benzothiazolesPotent antiproliferativeMetabolized into reactive species
Other benzothiophene derivativesAntimicrobialEffective against various strains

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